![molecular formula C10H12ClNO2 B5741557 methyl [2-(3-chlorophenyl)ethyl]carbamate](/img/structure/B5741557.png)
methyl [2-(3-chlorophenyl)ethyl]carbamate
Descripción general
Descripción
Methyl [2-(3-chlorophenyl)ethyl]carbamate, also known as Sevin, is a carbamate insecticide that has been widely used for pest control in agriculture and public health. It was first introduced in the 1950s and has since been used to control a variety of insects, including beetles, moths, and aphids.
Mecanismo De Acción
Methyl [2-(3-chlorophenyl)ethyl]carbamate acts as an inhibitor of acetylcholinesterase, an enzyme that is essential for neurotransmitter function in insects. The inhibition of this enzyme leads to the accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system and ultimately leading to paralysis and death of the insect.
Efectos Bioquímicos Y Fisiológicos
Methyl [2-(3-chlorophenyl)ethyl]carbamate has been shown to have a variety of biochemical and physiological effects on insects. It has been found to cause oxidative stress, disrupt energy metabolism, and affect the function of various enzymes and proteins in insects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl [2-(3-chlorophenyl)ethyl]carbamate has been widely used in lab experiments due to its effectiveness as an insecticide and its low cost. However, it is important to note that the use of this compound can also have negative effects on non-target organisms and the environment.
Direcciones Futuras
There are several future directions for research on methyl [2-(3-chlorophenyl)ethyl]carbamate. One area of interest is the development of new insecticides that are more effective and have fewer negative effects on non-target organisms. Another area of research is the study of the effects of this compound on human health and the environment. Finally, there is a need for further research on the mechanisms of insecticide resistance and the development of strategies to overcome this resistance.
Aplicaciones Científicas De Investigación
Methyl [2-(3-chlorophenyl)ethyl]carbamate has been extensively studied for its insecticidal properties. It has been used in various scientific research applications, including the study of insecticide resistance, the effects of insecticides on non-target organisms, and the development of new insecticides.
Propiedades
IUPAC Name |
methyl N-[2-(3-chlorophenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-14-10(13)12-6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYWCADMDYCGSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3-chlorophenethyl)carbamate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


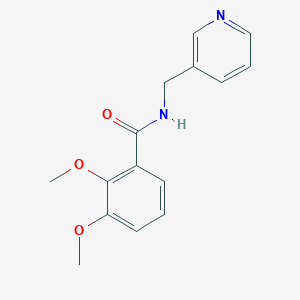
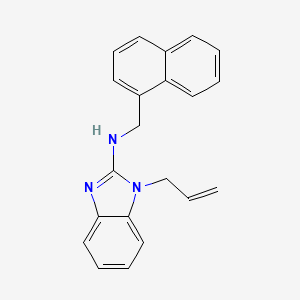
![7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5741489.png)
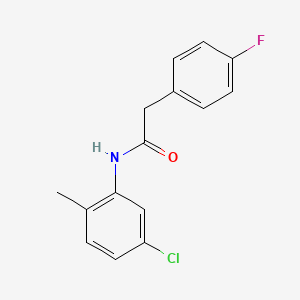

![2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)](/img/structure/B5741502.png)
![2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5741513.png)
![2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide](/img/structure/B5741544.png)
![ethyl 3-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5741551.png)
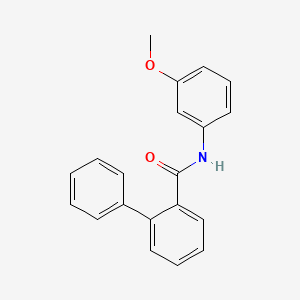
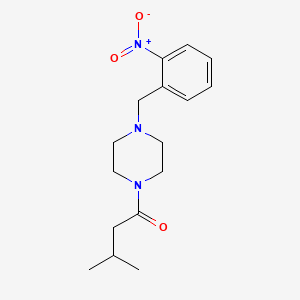
![3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5741566.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5741586.png)
![N-[4-(butyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B5741593.png)